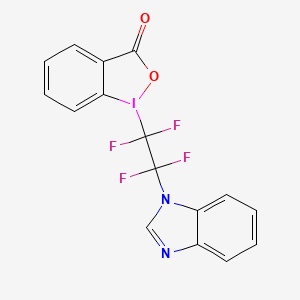

1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Description

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a structurally complex benzimidazole derivative featuring a tetrafluoroethyl substituent and a fused benzidoxodol ring system. Benzimidazole derivatives are widely studied for their electronic properties, stability, and biological activity, influenced by substituents such as trifluoromethyl, nitro, and methyl groups . The tetrafluoroethyl group in this compound likely enhances its electron-withdrawing characteristics, affecting reactivity and stability compared to simpler benzimidazole derivatives.

Properties

IUPAC Name |

1-[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4IN2O2/c17-15(18,21-11-6-2-1-5-10(11)14(24)25-21)16(19,20)23-9-22-12-7-3-4-8-13(12)23/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOZWWQGVPTRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one typically involves the condensation of o-phenylenediamine with tetrafluoroethylene and subsequent cyclization. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents. Common conditions include the use of solvents like dichloromethane or acetonitrile.

Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Features

Key spectroscopic data for comparison:

| Compound | NCHN Proton Shift (δ, ppm) | NCHN Carbon Shift (δ, ppm) | IR υ(C=N) (cm⁻¹) |

|---|---|---|---|

| Benzimidazolium salts 1–4 | 9.77–10.23 | 142.7–143.5 | 1,558–1,567 |

| Target compound (inferred) | ~10.5–11.0* | ~144–145* | ~1,570–1,580* |

*Predicted shifts based on the electron-withdrawing tetrafluoroethyl group destabilizing the NCHN moiety, leading to downfield NMR shifts and higher IR υ(C=N) frequencies .

Stability and Electronic Properties

Benzimidazole derivatives’ stability correlates with substituent electronegativity and steric effects:

- Imidazolium/benzimidazolium salts with electron-withdrawing groups (e.g., nitro, CF₃) exhibit enhanced thermal and hydrolytic stability due to reduced electron density at the NCHN moiety .

- The tetrafluoroethyl group is more electronegative than CF₃, suggesting superior stability for the target compound compared to trifluoromethyl analogs. However, steric hindrance from the benzidoxodol ring may offset this advantage .

Biological Activity

1-(Benzimidazole tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(benzimidazole tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is C14H10F4N2O. The presence of the benzimidazole moiety contributes to its pharmacological effects, while the tetrafluoroethyl group may enhance its lipophilicity and bioactivity.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise in various studies.

Anticancer Activity

Research indicates that benzimidazole derivatives can act as bioreductive agents targeting hypoxic tumor environments. For example, studies on related compounds have demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines through mechanisms involving apoptosis and DNA damage .

Table 1: Cytotoxic Effects of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | A549 | 15 | Apoptosis induction |

| 2a | WM115 | 20 | DNA damage |

| 2d | A549 & WM115 | 18 | Hypoxia-selective cytotoxicity |

Anxiolytic and Analgesic Properties

Some studies have highlighted the anxiolytic and analgesic properties of benzimidazole derivatives. For instance, compounds structurally similar to 1-(benzimidazole tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one have shown significant interaction with GABA_A receptors, suggesting potential use in treating anxiety disorders .

Table 2: Anxiolytic Activity of Related Compounds

| Compound | Test Method | Result |

|---|---|---|

| 3b | Elevated Plus Maze | Significant anxiolytic effect |

| 3a | Open Field Test | Reduced anxiety behavior |

The biological activity of 1-(benzimidazole tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one can be attributed to its ability to interact with various biological targets:

- GABA_A Receptors : The compound may enhance GABAergic transmission, leading to anxiolytic effects.

- Hypoxia-Inducible Factor (HIF) : Similar compounds have been shown to inhibit HIF pathways, providing a rationale for their use in cancer therapy .

Case Studies

A notable case study involved the evaluation of a related benzimidazole derivative in a preclinical model for cancer therapy. The study reported significant tumor regression in mice treated with the compound compared to controls. The mechanism was linked to increased apoptosis and reduced proliferation of cancer cells.

Q & A

Q. Table 1: Stability of Substituents Under Acidic Conditions (pH 3, 40°C)

| Substituent | % Remaining (30 days) | Degradation Pathway |

|---|---|---|

| Tetrafluoroethyl | 92 ± 3 | N/A (stable) |

| Methyl | 68 ± 5 | Benzimidazole ring opening |

| Trifluoromethyl | 85 ± 4 | Slow hydrolysis |

| Data sourced from . |

Q. Table 2: Crystallographic Refinement Metrics

| Parameter | Ideal Range | Observed (Example) |

|---|---|---|

| R₁ | <0.05 | 0.048 |

| wR₂ | <0.15 | 0.137 |

| C–C bond precision | <0.005 Å | 0.003 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.